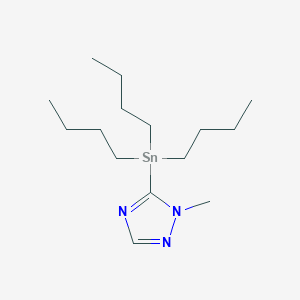![molecular formula C19H21N3O2S2 B2490823 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide CAS No. 1291848-71-9](/img/structure/B2490823.png)
2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide" involves multi-step chemical reactions. For instance, the synthesis of related thieno[2,3-d]pyrimidine antifolates includes key intermediates and utilizes reactions such as Ullmann coupling and saponification. These processes highlight the complexity and the precision required in synthesizing such compounds (Gangjee et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within this category has been extensively studied through crystallography. For example, studies on related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides provide insights into their folded conformation, illustrating the intricate arrangements of atoms and bonds that influence the compound's reactivity and interactions (Subasri et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds demonstrate their potential in medicinal chemistry, particularly as inhibitors of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The structure-activity relationship (SAR) studies reveal how modifications to the molecular structure can significantly impact their biological activity and potency (Gangjee et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and stability, are crucial for their practical applications. Studies on similar compounds emphasize the importance of solubility in drug design, highlighting efforts to create analogs with improved water solubility while retaining or enhancing biological activity (Shukla et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding, are essential for understanding the compound's behavior in various environments. Quantum chemical insights into similar compounds provide detailed analyses of intermolecular interactions, hydrogen bonding, and other key features that determine their chemical properties and interaction mechanisms (Mary et al., 2020).
Scientific Research Applications
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
The compound 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide and its analogs demonstrate potential as dual inhibitors of key enzymes thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Such dual inhibition is significant in cancer research, as it targets two critical enzymes in the folate pathway, offering a promising strategy for anticancer drug development. For instance, a study highlighted the synthesis of nonclassical analogues with moderate potency against human TS, showcasing the scaffold's conducive nature for dual inhibitory activity against human TS-DHFR, pivotal in antifolate chemotherapy (Gangjee et al., 2008).
Antimicrobial and Antifungal Properties
Compounds derived from the core structure of 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide have shown promising antimicrobial and antifungal activities. A study synthesized a series of related compounds and evaluated their efficacy as antimicrobial agents, indicating the potential of such compounds in treating infectious diseases (Hossan et al., 2012).
Crystallographic Insights
The crystal structures of compounds related to 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide provide valuable insights into their molecular conformation, interactions, and potential binding modes, which are essential for drug design and development. Detailed crystallographic studies reveal the folded conformation and intramolecular hydrogen bonding within such molecules, aiding in the understanding of their biological activities and optimizing their therapeutic potential (Subasri et al., 2017).
Anticancer Activity
The thieno[3,2-d]pyrimidine scaffold, central to 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide, has been explored for its anticancer properties. Several derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating the potential of these compounds in oncological research and therapy. Such studies are crucial for identifying new therapeutic agents and understanding their mechanisms of action (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-4-8-20-16(23)11-26-19-21-14-7-9-25-17(14)18(24)22(19)15-10-12(2)5-6-13(15)3/h5-7,9-10H,4,8,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWWPQPDGJGCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(C(=O)N1C3=C(C=CC(=C3)C)C)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
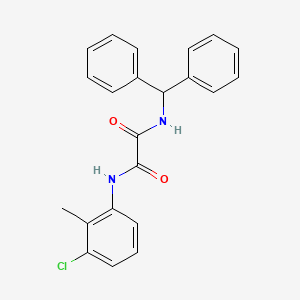

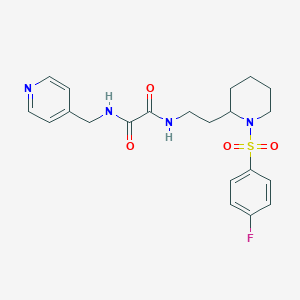

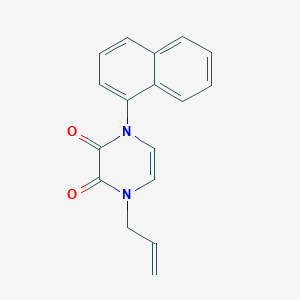
![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)
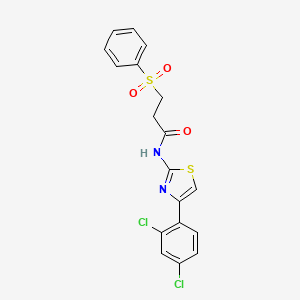
![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2490755.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)
![N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2490761.png)
